6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused bicyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole rings. The structure features a 4-ethoxyphenyl group at position 6 and a 1-(methylsulfonyl)-4-piperidinyl moiety at position 3 (Figure 1). These substituents are critical for modulating biological activity and physicochemical properties. The methylsulfonyl group enhances solubility and metabolic stability, while the ethoxyphenyl group contributes to hydrophobic interactions with biological targets .
Synthesis: The compound is synthesized via cyclocondensation of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 1-(methylsulfonyl)-4-piperidinyl carbonyl chloride in the presence of POCl₃, followed by purification via column chromatography .
Properties
Molecular Formula |
C17H21N5O3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-3-25-14-6-4-13(5-7-14)16-20-22-15(18-19-17(22)26-16)12-8-10-21(11-9-12)27(2,23)24/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
JDKXWZIGGWEUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core
Step 1: Formation of the Triazole and Thiadiazole Rings
The core heterocycle is typically synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide (CS₂). The general procedure involves:
- Reacting hydrazine derivatives with CS₂ under basic conditions to form intermediate dithiocarbazates.
- Cyclization of these intermediates with suitable electrophiles such as acyl chlorides or ortho esters to form the fusedtriazolo[3,4-b]thiadiazole ring system.
| Parameter | Typical Value | References |
|---|---|---|
| Solvent | Ethanol, Dimethylformamide (DMF) | , |
| Catalyst | None or catalytic acid/base | , |
| Temperature | 80–120°C | , |
| Reaction Time | 4–12 hours | , |
Introduction of the Piperidinyl Group
Step 2: Functionalization with Piperidine
The piperidinyl moiety bearing the methylsulfonyl group is introduced via nucleophilic substitution or coupling reactions:
- Reacting the heterocyclic core with 4-piperidinyl derivatives containing methylsulfonyl groups.
- Use of coupling agents such as EDCI or DCC to facilitate amide or similar linkages.
| Parameter | Typical Value | References |
|---|---|---|
| Solvent | DMSO, DMF | , |
| Temperature | Room temperature to 60°C | , |
| Reagents | 4-(Methylsulfonyl)piperidine derivatives | , |
Attachment of the Ethoxyphenyl Group
Step 3: Aromatic Substitution
The ethoxyphenyl group at position 6 is introduced via electrophilic aromatic substitution or Suzuki-Miyaura coupling:
- Using phenylboronic acids or phenol derivatives with ethoxy groups.
- Catalyzed by palladium complexes under mild conditions.
| Parameter | Typical Value | References |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | , |
| Solvent | Toluene, Dioxane | , |
| Temperature | 80–120°C | , |
| Time | 12–24 hours | , |
Reaction Pathway Summary
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine derivatives + CS₂ | Basic, 80–120°C | Form heterocyclic core |
| 2 | Functionalization | Piperidine derivative | DMSO, room to 60°C | Attach piperidinyl group |
| 3 | Aromatic substitution | Phenylboronic acid derivatives | Pd catalyst, 80–120°C | Attach ethoxyphenyl group |
Industrial Scale-Up and Optimization
For large-scale synthesis, continuous flow reactors are employed to improve reaction control, reduce waste, and enhance yield. Purification techniques such as chromatography and recrystallization are used to obtain high-purity products.
Summary of Research Findings
Recent studies emphasize the importance of reaction condition optimization to maximize yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product integrity. Additionally, the incorporation of advanced purification techniques ensures the removal of residual starting materials and by-products, crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The ethoxyphenyl and piperidine groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is explored for its potential as a bioactive molecule. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The triazole and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The piperidine ring and methylsulfonyl group can enhance binding affinity and specificity. The ethoxyphenyl group may contribute to the compound’s overall stability and solubility, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:
Key Observations:
Position 3 Substituents :
- Methylsulfonyl-piperidinyl (target compound) improves solubility and target binding compared to simpler alkyl/aryl groups (e.g., ethyl in ).
- Pyridinyl or pyrazolyl groups (e.g., ) enhance π-π stacking with enzyme active sites, critical for anticancer activity.
Position 6 Substituents :
Pharmacological Activity Comparison
Antifungal Activity:
- The target compound’s methylsulfonyl-piperidinyl group is predicted to inhibit fungal lanosterol 14α-demethylase (CYP51) via stronger hydrogen bonding compared to analogues with methoxyphenyl groups (e.g., ).
- Compound 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R () showed IC₅₀ = 12.3 µM against Candida albicans, while chloro-substituted derivatives (e.g., ) achieved IC₅₀ = 8.7 µM due to enhanced electrophilicity.
Anticancer Activity:
- The 3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl] analogue () exhibited 98% inhibition of HepG2 cells at 10 µM, outperforming doxorubicin (85%). This is attributed to fluorophenyl-induced apoptosis via caspase-3 activation.
- The target compound’s piperidinyl-sulfonyl group may improve pharmacokinetics but requires empirical validation against cancer cell lines.
Antimicrobial Activity:
Physicochemical and ADMET Properties
- The target compound’s lower LogP compared to ethyl-fluorophenyl analogues suggests better aqueous solubility, critical for oral bioavailability.
- Methylsulfonyl groups reduce CYP3A4 inhibition risk, minimizing drug-drug interactions compared to fluoro-pyridinyl derivatives .
Biological Activity
The compound 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesized data.
Chemical Structure and Properties
- Molecular Formula: C18H22N4O2S
- Molecular Weight: 358.46 g/mol
- CAS Number: [insert CAS number if available]
The compound features a triazole and thiadiazole ring system, which is known for its diverse biological activities. The presence of the ethoxy and methylsulfonyl groups enhances its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity: The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it exhibited significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties: Preliminary tests indicate that the compound possesses antibacterial and antifungal activities. It has been effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
- Neuroprotective Effects: The piperidine moiety in the structure suggests potential neuroprotective effects. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage .
Case Study 1: Anticancer Activity
A study conducted by researchers evaluated the anticancer properties of various derivatives of triazole-thiadiazole compounds. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 15 µM .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial activity, this compound was tested against standard strains of bacteria and fungi. It demonstrated comparable efficacy to standard antibiotics like ampicillin and fluconazole, particularly against Staphylococcus aureus and Candida albicans .
The proposed mechanisms underlying the biological activities include:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Oxidative Stress Modulation: By reducing oxidative stress markers in neuronal cells, it may exert neuroprotective effects.
- Membrane Disruption in Microbial Cells: The antimicrobial activity could be attributed to the disruption of microbial cell membranes.
Q & A
Q. Q1. What are the optimal synthetic routes for 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with cyclization reactions to form the triazolothiadiazole core. Key steps include:
- Core Formation : Cyclization of hydrazine derivatives (e.g., 4-amino-5-(4-methoxyphenyl)pyrazole-3-thiol) with aromatic carboxylic acids in phosphorus oxychloride (POCl₃), which activates electrophilic substitution .
- Piperidine Sulfonylation : Introducing the methylsulfonyl group to the piperidine ring via sulfonation using methanesulfonyl chloride under basic conditions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to achieve >95% purity .
Critical Parameters : Reaction time (6–16 hours for cyclization), temperature (reflux conditions for POCl₃-mediated steps), and stoichiometric ratios (1:1 for hydrazine-carboxylic acid coupling) .
Q. Q2. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR Spectroscopy : Validates substituent positions (e.g., ethoxyphenyl proton signals at δ 1.35–1.40 ppm for CH₃ and δ 4.02–4.10 ppm for OCH₂) .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1300 cm⁻¹) .
- Elemental Analysis : Ensures C, H, N, S content aligns with theoretical values (e.g., C: 54.3%, H: 4.8%, N: 16.9%, S: 9.7%) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity .
Advanced Research Questions
Q. Q3. How can molecular docking studies be designed to assess this compound’s interaction with fungal targets like 14-α-demethylase lanosterol (CYP51)?
Methodological Answer:
- Target Selection : Use the crystallographic structure of CYP51 (PDB: 3LD6) for docking simulations .
- Ligand Preparation : Optimize the compound’s 3D structure using density functional theory (DFT) to assign partial charges and minimize energy .
- Docking Software : AutoDock Vina or Schrödinger Suite with parameters: grid size (60 × 60 × 60 Å), exhaustiveness = 20, and Lamarckian genetic algorithm .
- Validation : Compare binding affinities with known inhibitors (e.g., fluconazole) and analyze hydrogen bonds with key residues (e.g., Tyr118, His310) .
Q. Q4. How do substituents on the triazolothiadiazole core influence antifungal efficacy?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
| Substituent Position | Functional Group | Impact on Activity |
|---|---|---|
| 6-position | 4-Ethoxyphenyl | Enhances lipophilicity, improving membrane penetration . |
| 3-position | Methylsulfonyl-piperidine | Increases target affinity via polar interactions with CYP51’s heme pocket . |
| Core Modifications | Triazole-thiadiazole fusion | Stabilizes π-π stacking with aromatic residues (e.g., Phe228) . |
| Experimental Validation : MIC assays against Candida albicans show 4-ethoxyphenyl derivatives exhibit 4-fold lower MIC (1.25 µg/mL) compared to methoxy analogs . |
Q. Q5. How can researchers resolve discrepancies in biological activity data across substituted triazolothiadiazoles?
Methodological Answer:
- Systematic SAR Analysis : Compare substituent electronegativity (e.g., ethoxy vs. methoxy) and steric effects using Hammett constants or molecular volume calculations .
- In Vitro/In Vivo Correlation : Validate antifungal activity in both broth microdilution assays and murine models to address bioavailability variations .
- Crystallographic Studies : Resolve conflicting binding hypotheses by co-crystallizing the compound with CYP51 to identify precise interaction motifs .
Q. Q6. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PEG 400 (1:4 v/v) for intraperitoneal administration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethoxy) to enhance aqueous solubility while retaining activity .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve plasma half-life and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
